molecular formula C17H15F3N4O2S B2707344 2-Methyl-7-((2-(trifluoromethyl)phenyl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine CAS No. 1706283-71-7

2-Methyl-7-((2-(trifluoromethyl)phenyl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine

Cat. No.: B2707344
CAS No.: 1706283-71-7
M. Wt: 396.39
InChI Key: DUHMETCQUSXAHV-UHFFFAOYSA-N
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Description

The compound is a pyrazolopyridopyrimidine derivative. Pyrazolopyridopyrimidines are a class of compounds that contain a pyrazole ring fused with a pyridopyrimidine. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the pyridopyrimidine is a fused six and five-membered ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolopyridopyrimidine core, which is substituted with a methyl group at one position and a phenylsulfonyl group at another position. The phenyl ring in the phenylsulfonyl group is further substituted with a trifluoromethyl group .


Chemical Reactions Analysis

The chemical reactions of this compound would largely depend on the functional groups present in the molecule. The presence of the sulfonyl group could make it susceptible to reactions typical of sulfones .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the trifluoromethyl group could potentially increase its lipophilicity, which might affect its solubility and permeability .

Scientific Research Applications

Antimicrobial Applications

Novel pyrazolo[1,5-a]pyrimidine derivatives containing phenylsulfonyl moieties have been synthesized and evaluated for their antimicrobial properties. For instance, a study demonstrated that such derivatives exhibit significant antimicrobial activities, surpassing that of some reference drugs. This suggests their potential as effective agents against bacteria and fungi (Amani M. R. Alsaedi, T. Farghaly, M. Shaaban, 2019).

Analgesic and Anti-inflammatory Applications

Pyrazolo[1,5-a]pyrimidine derivatives have also been synthesized and assessed for their analgesic and anti-inflammatory activities. Certain compounds within this class have shown excellent analgesic activity, comparing favorably with established drugs like indomethacin. This highlights their potential in developing new pain relief and anti-inflammatory medications (M. Shaaban, T. S. Saleh, Abdelrahman S. Mayhoub, A. Mansour, A. Farag, 2008).

Insecticidal Applications

Research into sulfonamide-bearing thiazole derivatives, including pyrazolo[1,5-a]pyrimidine structures, has indicated promising insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. This investigation suggests these compounds' utility in agricultural pest management, offering a potential alternative to conventional insecticides (Nanees N. Soliman, M. Abd El Salam, A. Fadda, M. Abdelmotaal, 2020).

Anticancer Applications

Some derivatives have been evaluated for their anticancer activities, particularly as Aurora-A kinase inhibitors, showing comparable efficacy to Doxorubicin in specific cases. This underscores the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer therapy, contributing to the search for novel anticancer agents (M. Shaaban, T. S. Saleh, Abdelrahman S. Mayhoub, A. Farag, 2011).

Future Directions

The future research on this compound could involve studying its biological activity, optimizing its structure for improved activity, and investigating its mechanism of action .

Properties

IUPAC Name

4-methyl-11-[2-(trifluoromethyl)phenyl]sulfonyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O2S/c1-11-8-16-21-9-12-10-23(7-6-14(12)24(16)22-11)27(25,26)15-5-3-2-4-13(15)17(18,19)20/h2-5,8-9H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHMETCQUSXAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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